5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one
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Overview
Description
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a phenyl group and a hydrazonoyl group attached to a methoxyphenyl moiety. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The phenyl group is introduced via a substitution reaction, and the hydrazonoyl group is attached through a condensation reaction with 2-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazonoyl group to hydrazine derivatives.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The hydrazonoyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a pyridazinone core.
Indole derivatives: Share some structural similarities and biological activities but differ in the core structure and functional groups.
Uniqueness
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one is unique due to its specific combination of a pyridazinone core with a hydrazonoyl group and methoxyphenyl moiety. This unique structure imparts distinct chemical properties and biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N4O2/c1-24-16-10-6-5-9-13(16)17(20-19)14-11-15(21-22-18(14)23)12-7-3-2-4-8-12/h2-11H,19H2,1H3,(H,22,23)/b20-17+ |
InChI Key |
GPKOHKOOORMJJK-LVZFUZTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C(=N\N)/C2=CC(=NNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=NN)C2=CC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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